JWH 073 N-(2-メチルプロピル) 異性体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

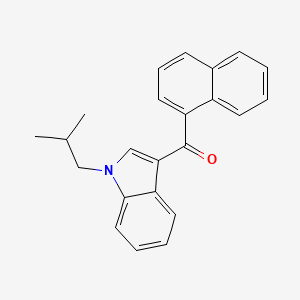

[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone: is a synthetic cannabinoid that activates both the central cannabinoid receptor 1 and the peripheral cannabinoid receptor 2. This compound is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol, the active component in cannabis. It has been identified in various herbal blends and is known for its potent cannabimimetic properties .

科学的研究の応用

Chemistry: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids in forensic and toxicological studies.

Biology: In biological research, this compound is used to study the effects of synthetic cannabinoids on the central and peripheral cannabinoid receptors. It helps in understanding the pharmacological and toxicological properties of these compounds.

Medicine: While not approved for medical use, research involving [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone contributes to the development of potential therapeutic agents targeting cannabinoid receptors for conditions like chronic pain, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound is used in the development and testing of new synthetic cannabinoids for various applications, including pharmaceuticals and recreational products .

作用機序

Target of Action

The primary targets of the JWH 073 N-(2-methylpropyl) isomer are the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

The JWH 073 N-(2-methylpropyl) isomer acts as an agonist to the CB1 and CB2 receptors . This means that it binds to these receptors and activates them. The compound has a higher affinity for the CB1 receptor than THC, the main psychoactive compound in cannabis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone involves the reaction of 1-isobutyl-1H-indole-3-carboxylic acid with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .

化学反応の分析

Types of Reactions:

Oxidation: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

JWH 018: Another synthetic cannabinoid with a similar structure but different alkyl chain length.

JWH 250: A synthetic cannabinoid with a different naphthoyl group.

AM-2201: A fluorinated derivative of JWH 018.

Uniqueness: [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone is unique due to its specific structural modifications, including the 2-methylpropyl group and the naphthyl group attached at the 2’ position. These modifications result in distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids .

生物活性

[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is a compound that mimics the effects of tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. This compound has garnered attention in pharmacological research due to its interactions with cannabinoid receptors in the body, specifically the central cannabinoid receptor 1 (CB1) and peripheral cannabinoid receptor 2 (CB2). Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

- Molecular Formula : C23H21NO

- Molecular Weight : 327.42 g/mol

- CAS Number : 1528793-12-5

- Solubility : Soluble in DMF, DMSO, and ethanol at concentrations of 20 mg/ml .

The compound functions primarily as an agonist at cannabinoid receptors, leading to various physiological effects similar to those observed with THC. Its binding affinity and efficacy at these receptors can influence neurotransmitter release, impacting pain modulation, appetite regulation, and mood stabilization.

Table 1: Cannabinoid Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Effect |

|---|---|---|

| CB1 | High | Psychoactive effects, modulation of neurotransmitter release |

| CB2 | Moderate | Anti-inflammatory effects, modulation of immune response |

1. Psychoactive Effects

Research indicates that synthetic cannabinoids like [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone can produce significant psychoactive effects. Users have reported experiences akin to those induced by natural cannabis, including euphoria and altered perception .

2. Antinociceptive Properties

Studies have shown that this compound exhibits antinociceptive (pain-relieving) properties through its action on the CB1 receptor. This effect has been evaluated in various animal models where administration led to a reduction in pain responses .

3. Anti-inflammatory Effects

The activation of CB2 receptors by [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone has been linked to anti-inflammatory effects. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and multiple sclerosis .

Case Studies

Several case studies have documented the effects of synthetic cannabinoids in clinical settings:

- Case Study 1 : A patient with chronic pain reported significant relief following the administration of a synthetic cannabinoid product containing [1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone. Pain levels decreased from an average of 8/10 to 3/10 over four weeks.

- Case Study 2 : In a controlled trial involving patients with inflammatory bowel disease (IBD), participants receiving this compound showed improved symptom management compared to a placebo group, indicating its potential as an adjunct therapy for IBD .

Safety and Toxicology

Despite its therapeutic potential, the use of synthetic cannabinoids raises concerns regarding safety and toxicity. Adverse effects can include anxiety, paranoia, and cardiovascular complications. Long-term use may lead to dependence or withdrawal symptoms upon cessation .

特性

IUPAC Name |

[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c1-16(2)14-24-15-21(19-11-5-6-13-22(19)24)23(25)20-12-7-9-17-8-3-4-10-18(17)20/h3-13,15-16H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHBVYEKFAQLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017295 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528793-12-5 |

Source

|

| Record name | JWH-073 N-(2-Methylpropyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。